molecular formula C14H22Ge B14063398 (4-Ethenylphenyl)(triethyl)germane CAS No. 1015-15-2

(4-Ethenylphenyl)(triethyl)germane

Cat. No.: B14063398
CAS No.: 1015-15-2
M. Wt: 262.95 g/mol
InChI Key: AGSIRUGZQUGVOB-UHFFFAOYSA-N
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Description

(4-Ethenylphenyl)(triethyl)germane is an organogermanium compound that features a germanium atom bonded to a 4-ethenylphenyl group and three ethyl groups. Organogermanium compounds are known for their versatility in organic synthesis, medicinal chemistry, and material sciences due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethenylphenyl)(triethyl)germane typically involves the reaction of triethylgermanium chloride with 4-ethenylphenyl magnesium bromide in an anhydrous environment. The reaction is carried out under inert conditions to prevent the formation of unwanted by-products. The reaction mixture is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Ethenylphenyl)(triethyl)germane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Ethenylphenyl)(triethyl)germane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethenylphenyl)(triethyl)germane involves its interaction with various molecular targets and pathways. The ethenyl group can participate in π-π interactions with aromatic systems, while the germanium atom can form stable complexes with various biomolecules. These interactions can modulate biological activities and chemical reactivity .

Comparison with Similar Compounds

Similar Compounds

    (4-Ethenylphenyl)trimethylgermane: Similar structure but with methyl groups instead of ethyl groups.

    (4-Ethenylphenyl)triphenylgermane: Contains phenyl groups instead of ethyl groups.

    (4-Ethenylphenyl)triisopropylgermane: Features isopropyl groups instead of ethyl groups.

Uniqueness

(4-Ethenylphenyl)(triethyl)germane is unique due to its specific combination of the ethenylphenyl group and triethylgermane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, including organic synthesis and medicinal chemistry .

Properties

CAS No.

1015-15-2

Molecular Formula

C14H22Ge

Molecular Weight

262.95 g/mol

IUPAC Name

(4-ethenylphenyl)-triethylgermane

InChI

InChI=1S/C14H22Ge/c1-5-13-9-11-14(12-10-13)15(6-2,7-3)8-4/h5,9-12H,1,6-8H2,2-4H3

InChI Key

AGSIRUGZQUGVOB-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)C1=CC=C(C=C1)C=C

Origin of Product

United States

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